(3-Chlorobenzyl)(2-methoxybenzyl)amine chemical structure and properties
(3-Chlorobenzyl)(2-methoxybenzyl)amine chemical structure and properties
An In-depth Technical Guide to (3-Chlorobenzyl)(2-methoxybenzyl)amine
Abstract
This technical guide provides a comprehensive overview of the secondary amine (3-Chlorobenzyl)(2-methoxybenzyl)amine. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its chemical structure, physicochemical properties, validated synthesis protocols, and prospective applications. Emphasis is placed on the causality behind experimental choices and the integration of authoritative data to ensure scientific integrity. This guide serves as a foundational resource for the utilization of this compound as a chemical intermediate and a scaffold in medicinal chemistry and materials science.
Introduction
(3-Chlorobenzyl)(2-methoxybenzyl)amine is a substituted dibenzylamine, a class of compounds recognized for their versatile roles as building blocks in organic synthesis and as core scaffolds in pharmacologically active molecules. The structure incorporates two distinct substituted benzyl groups: a 3-chlorobenzyl moiety and a 2-methoxybenzyl moiety. The presence of the chloro- and methoxy- functional groups at specific positions on the aromatic rings is expected to significantly influence the molecule's steric and electronic properties. This, in turn, can modulate its reactivity, conformational preferences, and biological interactions, making it a compound of interest for creating libraries of new chemical entities with potential therapeutic applications. This guide will provide the core technical information required to synthesize, characterize, and effectively utilize this compound in a research and development setting.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure and properties is fundamental to its application.
Chemical Identifiers
A consistent and accurate identification of (3-Chlorobenzyl)(2-methoxybenzyl)amine is crucial for database searches and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
| Molecular Formula | C₁₅H₁₆ClNO |
| Molecular Weight | 261.75 g/mol |
| Canonical SMILES | COC1=CC=CC=C1CNCC2=CC=CC(=C2)Cl |
| CAS Number | Not assigned / Not publicly available |
Note: As of the date of this publication, a specific CAS number for this compound has not been publicly assigned. Researchers should use the IUPAC name or SMILES string for unambiguous identification.
Molecular Structure
The 2D and 3D structures dictate the molecule's reactivity and how it interacts with biological targets.
Caption: 2D Chemical Structure of (3-Chlorobenzyl)(2-methoxybenzyl)amine.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and formulation. As experimental data for this specific molecule is not widely published, the following table includes predicted values and data from its constituent primary amines, 3-chlorobenzylamine[1] and 2-methoxybenzylamine.[2]
| Property | Value (3-Chlorobenzylamine) | Value (2-Methoxybenzylamine) | Predicted Value (Target Compound) | Source |
| Physical Form | Liquid | Liquid | Likely a viscous liquid or low-melting solid | |
| Boiling Point | 110-112 °C @ 17 mmHg | ~227 °C @ 724 mmHg | > 250 °C at atm. pressure | [3] |
| Density | 1.159 g/mL at 25 °C | 1.051 g/mL at 25 °C | ~1.1-1.2 g/mL | [3] |
| Refractive Index (n20/D) | 1.559 | 1.548 | ~1.56-1.58 | [3] |
| logP (Octanol/Water) | 1.154 (m-methoxybenzylamine) | Not available | ~3.5-4.5 (Increased lipophilicity) | [4] |
| pKa (Conjugate Acid) | 8.77 (Predicted) | Not available | ~7.5-8.5 (Typical for dibenzylamines) | [5] |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Expected to be soluble in methanol, ethanol, dichloromethane, ethyl acetate; poorly soluble in water | N/A |
Synthesis and Purification
The synthesis of secondary amines like (3-Chlorobenzyl)(2-methoxybenzyl)amine is most reliably achieved through reductive amination.[6][7] This method offers high selectivity and avoids the over-alkylation issues often encountered with direct nucleophilic substitution of alkyl halides.[6]
Synthetic Pathway: Reductive Amination
The chosen pathway involves the reaction of 3-chlorobenzylamine with 2-methoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, which simplifies the one-pot procedure.[7]
Caption: Workflow for the synthesis of (3-Chlorobenzyl)(2-methoxybenzyl)amine via reductive amination.
Experimental Protocol
This protocol is designed as a self-validating system. Successful synthesis relies on the sequential formation and reduction of the imine, which can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
3-Chlorobenzylamine (1.0 eq)[8]
-
2-Methoxybenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]
-
Glacial Acetic Acid (0.1 eq, catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-chlorobenzylamine (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.
-
Addition of Aldehyde: Add 2-methoxybenzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The use of a slight excess of the aldehyde ensures full conversion of the primary amine, while the acid catalyzes the formation of the iminium ion intermediate.[9]
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the formation of the imine by TLC (a new, less polar spot should appear).
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions. The portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress should be monitored by TLC until the imine intermediate spot is no longer visible and a new product spot has formed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (3-Chlorobenzyl)(2-methoxybenzyl)amine.
Spectroscopic Characterization (Predicted)
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. While experimental spectra are not available, the expected chemical shifts can be predicted based on the molecular structure.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: A complex multiplet region between ~6.8 and 7.4 ppm integrating to 8 protons.
-
Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm integrating to 3 protons.
-
Benzyl Protons (-CH₂-): Two distinct singlets (or AB quartets) are expected for the two non-equivalent methylene groups, likely appearing between ~3.6 and 4.0 ppm, each integrating to 2 protons.
-
Amine Proton (-NH-): A broad singlet, which may appear between 1.5 and 3.0 ppm; its position is variable and depends on concentration and solvent.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Multiple signals expected in the ~110-140 ppm region. The carbon attached to the chlorine atom (C-Cl) would appear around 134 ppm, and the carbon attached to the methoxy group (C-O) would be significantly downfield, around 157 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55 ppm.
-
Benzyl Carbons (-CH₂-): Two distinct signals for the methylene carbons, expected in the range of 45-55 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 262.75. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak) would be a key diagnostic feature.
-
Potential Applications and Research Interest
Substituted dibenzylamines are valuable scaffolds in medicinal chemistry. The specific combination of a 3-chloro and a 2-methoxy substituent in the target molecule suggests several areas of potential research interest:
-
Intermediate for Complex Synthesis: This compound is an ideal intermediate for synthesizing more complex molecules. The secondary amine can be further functionalized, or the aromatic rings can undergo additional substitutions. Similar structures are used in the synthesis of pharmaceuticals.[3]
-
Scaffold for Biologically Active Compounds: Dibenzylamine derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and sedative properties.[10] The specific substitution pattern may confer novel activity or selectivity towards certain biological targets.
-
Ligand Development: The nitrogen atom can act as a coordination site for metal ions, making this and similar molecules candidates for new ligands in catalysis or materials science.
Safety and Handling
As no specific safety data sheet (SDS) exists for (3-Chlorobenzyl)(2-methoxybenzyl)amine, a conservative approach to handling is required, based on the known hazards of its precursors.[8][11]
-
Hazard Classification (Predicted): Based on its precursors, the compound should be treated as corrosive and a skin/eye irritant.[2][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[11][12] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[13]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
References
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